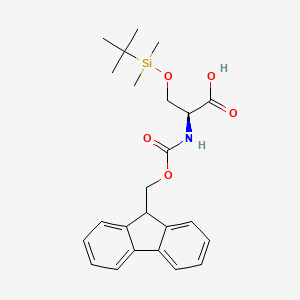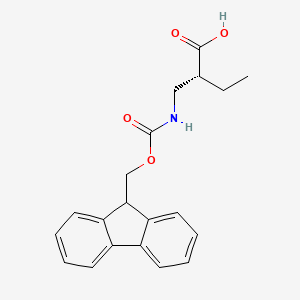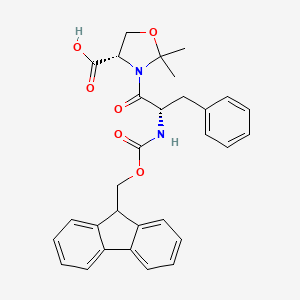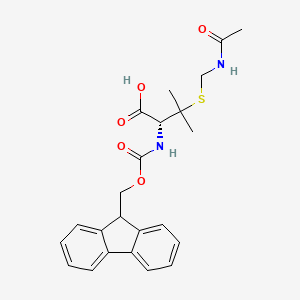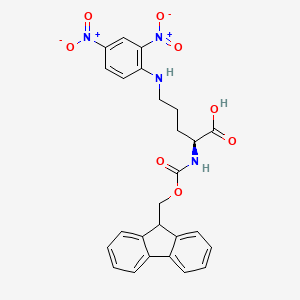
Fmoc-Dab(Dde)-OH
Vue d'ensemble
Description
Fmoc-Dab(Dde)-OH, also known as Fmoc-Dabcyl-Dde, is an organic compound derived from amino acid derivatives. It is a versatile reagent used for a variety of synthetic and analytical applications in organic chemistry. Fmoc-Dabcyl-Dde is a colorless, crystalline solid that is soluble in organic solvents and is easily purified by recrystallization. It is a useful tool in peptide synthesis and in the analysis of proteins and peptides.
Applications De Recherche Scientifique
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, including “Fmoc-Dab(Dde)-OH”, have been used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the creation of diverse nanostructures .
Cell Cultivation
The self-assembling properties of Fmoc-modified amino acids make them suitable for use in cell cultivation . They can form nanostructures that mimic the natural extracellular matrix, providing a supportive environment for cell growth .
Bio-Templating
Fmoc-modified amino acids can serve as bio-templates for the synthesis of other materials . Their ability to self-assemble into specific structures can guide the formation of complex materials with desired properties .
Optical Applications
The aromaticity of the Fmoc group contributes to the optical properties of Fmoc-modified amino acids . These compounds can be used in the development of optical devices and sensors .
Drug Delivery
Fmoc-modified amino acids have potential applications in drug delivery . Their self-assembling properties allow them to form nanostructures capable of encapsulating therapeutic agents and delivering them to specific targets .
Catalytic Applications
The self-assembled nanostructures formed by Fmoc-modified amino acids can act as catalysts for various chemical reactions . Their potential in this area is still being explored .
Therapeutic Applications
Fmoc-modified amino acids have shown promise in therapeutic applications . For example, they can form self-assembled nanostructures capable of interacting with biological targets, potentially leading to new treatment strategies .
Antibiotic Properties
Some Fmoc-modified amino acids have demonstrated antibiotic properties . Their ability to form self-assembled structures can disrupt bacterial membranes, leading to antibacterial effects .
These are just a few of the many potential applications of “Fmoc-Dab(Dde)-OH” and other Fmoc-modified amino acids. It’s important to note that while these applications are promising, further research is needed to fully realize their potential .
Mécanisme D'action
Target of Action
Fmoc-Dab(Dde)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. It plays a crucial role in the formation of these chains, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in Fmoc-Dab(Dde)-OH serves as a temporary protecting group for the amino acid during peptide synthesis . This group is removed (deprotected) in the presence of a base, revealing the amino group that can then form a peptide bond with the next amino acid in the sequence . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is another protecting group that can be selectively removed under mild conditions without affecting the Fmoc group .
Biochemical Pathways
The peptides it helps synthesize can be designed to interact with various biochemical pathways depending on their sequence .
Pharmacokinetics
Its bioavailability and other properties would depend on the characteristics of the peptide it is used to synthesize .
Result of Action
The primary result of Fmoc-Dab(Dde)-OH’s action is the successful synthesis of a peptide with the desired sequence . The specific molecular and cellular effects would depend on the nature of the synthesized peptide.
Action Environment
The action of Fmoc-Dab(Dde)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc deprotection and peptide bond formation . The stability of Fmoc-Dab(Dde)-OH and its efficacy in peptide synthesis are also dependent on these environmental factors .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBHGOUICAXOQZ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673972 | |
| Record name | (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dab(Dde)-OH | |
CAS RN |
235788-61-1 | |
| Record name | (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






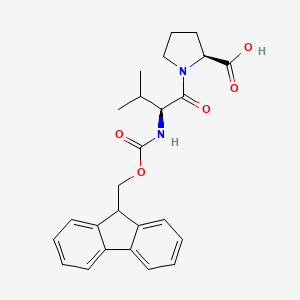

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)
